3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C16H11ClN2O3 and a molecular weight of 314.72 g/mol It is known for its unique structure, which includes a pyrrole ring substituted with a chloro group, a hydroxyanilino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-phenylpyrrole-2,5-dione with 3-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can form hydrogen bonds with biological molecules, while the chloro and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione
- 3-Chloro-4-(3-hydroxyanilino)-1-(3-trifluoromethylphenyl)pyrrole-2,5-dione
Uniqueness
3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
307545-33-1 |
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Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72g/mol |
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11ClN2O3/c17-13-14(18-10-5-4-8-12(20)9-10)16(22)19(15(13)21)11-6-2-1-3-7-11/h1-9,18,20H |
InChI Key |
XHEPJCPKMJNEBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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